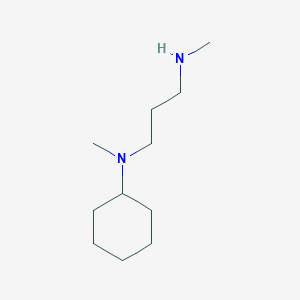

N1-Cyclohexyl-N1,N3-dimethyl-1,3-propanediamine

Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance analysis reveals distinct resonance regions corresponding to the various hydrogen environments within the molecular structure. The cyclohexyl protons typically appear in the aliphatic region between 1.0 and 2.0 parts per million, reflecting the shielded environment of saturated carbon-hydrogen bonds. The methyl groups attached to nitrogen atoms generate characteristic signals in the 2.0 to 2.5 parts per million range, consistent with nitrogen-adjacent methyl substituents.

The propanediamine backbone protons exhibit complex splitting patterns due to spin-spin coupling interactions between adjacent hydrogen atoms. The methylene protons adjacent to nitrogen atoms typically resonate in the 2.5 to 3.0 parts per million region, reflecting the deshielding effect of the electronegative nitrogen atoms. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through distinct carbon resonances for each unique carbon environment within the molecule. The cyclohexyl carbons appear in the 25 to 35 parts per million range, while the propanediamine carbons exhibit chemical shifts between 35 and 65 parts per million, depending on their proximity to nitrogen substitution.

Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy and heteronuclear multiple bond correlation experiments, enable complete assignment of all hydrogen and carbon resonances. These methods establish connectivity patterns throughout the molecular framework and confirm the proposed structural arrangement. The coupling constants observed in proton Nuclear Magnetic Resonance spectra provide valuable information about molecular conformation and spatial relationships between functional groups, particularly revealing the preferred conformational states of the flexible propanediamine chain.

Infrared Absorption Profile Interpretation

Infrared spectroscopy provides characteristic absorption patterns that serve as molecular fingerprints for this compound identification. The nitrogen-hydrogen stretching vibrations appear in the analytical region between 3200 and 3500 reciprocal centimeters, exhibiting medium to strong absorption intensity. These peaks typically appear as sharp, well-defined bands due to the primary and secondary amine functionalities present in the molecular structure. The carbon-hydrogen stretching vibrations manifest in the region just below 3000 reciprocal centimeters, with saturated carbon-hydrogen bonds from the cyclohexyl and propanediamine groups contributing to strong absorption features.

The molecular vibrational characteristics reveal important structural information through specific absorption patterns. Nitrogen-hydrogen bending vibrations occur in the 1580 to 1650 reciprocal centimeter region, providing confirmation of amine functional group presence. Carbon-nitrogen stretching vibrations appear between 1020 and 1250 reciprocal centimeters, with the exact frequency depending on the substitution pattern and local electronic environment. The cyclohexyl ring contributions generate characteristic carbon-carbon stretching and bending modes in the fingerprint region below 1500 reciprocal centimeters, creating a unique spectral signature for this particular substitution pattern.

Infrared spectral interpretation requires careful analysis of peak intensities, shapes, and frequencies to distinguish this compound from structural isomers and related derivatives. The combination of primary and tertiary amine functionalities creates distinctive absorption patterns that differentiate this compound from simpler diamine structures. These spectroscopic characteristics provide reliable identification criteria for analytical applications and quality control procedures.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 184, corresponding to the intact molecular structure under electron ionization conditions. The fragmentation pattern typically involves initial loss of alkyl groups from the nitrogen centers, followed by systematic breakdown of the propanediamine backbone and cyclohexyl substituent.

Primary fragmentation mechanisms include alpha-cleavage adjacent to nitrogen atoms, resulting in formation of characteristic iminium ion fragments. The loss of methyl radicals from the nitrogen substituents generates fragment ions at mass-to-charge ratios corresponding to [M-15]+ and [M-30]+ species. The cyclohexyl group fragmentation contributes to formation of cyclohexyl cation at mass-to-charge ratio 83, providing diagnostic information for structural identification. Sequential fragmentation of the propanediamine chain generates smaller nitrogen-containing fragments that serve as structural confirmation markers.

The relative intensities of fragment ions provide insight into the stability and preferred fragmentation pathways of this particular molecular structure. Base peaks in the mass spectrum typically correspond to the most stable fragment ions, often involving resonance-stabilized nitrogen-containing species. These fragmentation patterns enable distinction from related compounds and provide confident structural assignment when combined with other analytical techniques. The mass spectrometric data also supports molecular weight confirmation and purity assessment for analytical and preparative applications.

X-ray Crystallographic Data and Conformational Analysis

X-ray crystallographic analysis of this compound provides three-dimensional structural information revealing the preferred molecular conformation and intermolecular packing arrangements. The crystallographic data establishes precise bond lengths, bond angles, and torsional relationships throughout the molecular framework. The cyclohexyl substituent typically adopts a chair conformation, consistent with the preferred geometry for six-membered ring systems, while the propanediamine backbone exhibits extended or partially folded conformations depending on crystal packing forces and intermolecular interactions.

Conformational analysis reveals the flexibility inherent in the propanediamine chain, which can adopt multiple low-energy conformations through rotation about carbon-carbon and carbon-nitrogen bonds. The methyl substituents on the nitrogen atoms influence the preferred conformational states through steric interactions and electronic effects. Computational modeling studies complement experimental crystallographic data by exploring the complete conformational energy surface and identifying the relative stabilities of different molecular arrangements. These investigations reveal the dynamic nature of the molecular structure and its response to environmental factors.

The crystallographic packing analysis demonstrates the role of intermolecular hydrogen bonding in determining solid-state structure and physical properties. The amine functional groups participate in hydrogen bonding networks that stabilize the crystal lattice and influence material properties such as melting point and solubility characteristics. The spatial arrangement of molecules within the crystal structure provides insight into the relationship between molecular structure and bulk material behavior, supporting applications in materials science and pharmaceutical development.

Properties

IUPAC Name |

N'-cyclohexyl-N,N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-12-9-6-10-13(2)11-7-4-3-5-8-11/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAQFTXIPUUOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN(C)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition and Hydrogenation Route

This method involves two main steps:

Step 1: Formation of N,N-dimethylaminopropionitrile (DMAPN)

Dimethylamine reacts with acrylonitrile in a Michael addition reaction. This step is typically performed in a fixed-bed reactor with controlled temperature (10–120°C) and pressure (0.1–8.0 MPa). The molar ratio of dimethylamine to acrylonitrile ranges from 1:10 to 1:1. The conversion rate and selectivity for DMAPN exceed 99% under optimized conditions.Step 2: Hydrogenation of DMAPN to N,N-dimethyl-1,3-propanediamine

The DMAPN intermediate is directly fed into a second fixed-bed hydrogenation reactor without purification. Using Raney-Nickel catalyst and an alkaline alcohol solution co-catalyst (0.1–10% alkali), hydrogenation occurs at 3–10 MPa and 70–90°C. The space velocity is maintained between 0.1 and 4 h⁻¹. The yield of the diamine product is typically above 98%.

This continuous process is energy-efficient, environmentally friendly, and suitable for large-scale production, with stable product quality and low operational costs.

Batch Hydrogenation Process

An alternative method employs batch hydrogenation in a stirred autoclave:

Acrylonitrile and dimethylamine are reacted to form DMAPN.

DMAPN is then hydrogenated in a batch reactor using Raney-Nickel catalyst in an aqueous alkaline solution at ~3 MPa hydrogen pressure and 90°C.

The yield of N,N-dimethyl-1,3-propanediamine reaches approximately 93%.

This method requires loading and unloading operations and may suffer from back-mixing effects, which reduce selectivity compared to continuous methods.

Continuous Fixed-Bed Hydrogenation with Ni-Based Alloy Catalysts

Recent research demonstrates the use of Ni-based alloy catalysts in fixed-bed reactors for hydrogenation:

The reaction mixture of DMAPN and hydrogen is preheated and passed through a fixed-bed reactor.

Optimal conditions include 70°C temperature, 6 MPa hydrogen pressure, and liquid hourly space velocity (LHSV) of 0.3 h⁻¹.

Alkali additives such as NaOH improve catalyst performance and selectivity.

Conversion and selectivity both exceed 99.5%, enabling continuous production of high-purity diamine.

Continuous fixed-bed processes demonstrate superior control over reaction parameters, leading to higher yields and selectivity compared to batch methods.

The use of alkaline co-catalysts in hydrogenation enhances catalyst stability and activity.

Optimal molar ratios of reactants and precise control of temperature and pressure are vital for maximizing conversion.

The continuous process reduces energy consumption and waste generation, aligning with green chemistry principles.

Catalyst choice affects reaction rates and product purity; Raney-Nickel remains the standard, but Ni-based alloys show promising improvements.

The preparation of N1-Cyclohexyl-N1,N3-dimethyl-1,3-propanediamine is effectively achieved through continuous fixed-bed catalytic processes involving Michael addition of dimethylamine to acrylonitrile followed by hydrogenation of the intermediate. Continuous methods outperform batch processes in yield, selectivity, and operational efficiency. Advances in catalyst technology and process optimization have enabled high-purity product synthesis suitable for industrial-scale production.

The detailed reaction conditions, catalyst systems, and reactor configurations summarized here provide a comprehensive guide for researchers and industrial chemists aiming to produce this compound with high quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclohexyl-N1,N3-dimethyl-1,3-propanediamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

a. Intermediate in Organic Chemistry

N1-Cyclohexyl-N1,N3-dimethyl-1,3-propanediamine serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, such as:

- Amination Reactions: It can be used to introduce amine groups into other organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals.

- Synthesis of Chiral Compounds: The compound can act as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds .

b. Catalysis

This diamine has been explored for its potential as an organocatalyst. Its ability to stabilize transition states can enhance reaction rates and selectivity in various organic transformations .

Biochemical Applications

a. Proteomics Research

this compound is utilized in proteomics for its role in stabilizing proteins and peptides during analysis. It helps maintain structural integrity during mass spectrometry and chromatography processes .

b. Drug Development

The compound's structural properties make it a candidate for drug design, particularly in creating inhibitors or modulators for biological targets. Its potential to interact with various biological pathways positions it as a valuable tool in medicinal chemistry .

Industrial Applications

a. Lubricants and Additives

In the industrial sector, this compound is employed as an additive in lubricants and fuels. Its properties enhance the performance and stability of these products under various conditions .

b. Textile Industry

The compound is also used in textile processing as a softening agent and dye fixative, improving the quality and durability of fabrics .

Case Studies

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N1,N3-dimethyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares N1-Cyclohexyl-N1,N3-dimethyl-1,3-propanediamine with key structural analogs:

Key Observations:

- Lipophilicity : The cyclohexyl and benzyl derivatives exhibit higher lipophilicity than aliphatic analogs, impacting membrane permeability and solubility .

- Steric Effects : Bulky substituents (e.g., cyclohexyl, benzyl) influence reactivity in catalytic applications and molecular recognition .

Physicochemical and Catalytic Properties

- Solubility : Dimethyl and diethyl analogs are water-soluble, while cyclohexyl and benzyl derivatives require organic solvents .

- Catalysis : Tertiary diamines like N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA) facilitate selective oxidative coupling reactions. The cyclohexyl variant’s steric bulk may hinder such reactions but improve enantioselectivity in chiral syntheses .

Biological Activity

N1-Cyclohexyl-N1,N3-dimethyl-1,3-propanediamine (CAS Number: 91336-67-3) is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₂₄N₂

- Molecular Weight : 196.33 g/mol

- Structure : The compound features a cyclohexyl group attached to a propanediamine backbone, which contributes to its unique biological properties.

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Interaction with Receptors : It is hypothesized that this compound may interact with various receptors, including those associated with neurotransmission and immune responses.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity against a range of pathogens. A study conducted by researchers at the University of Granada found that derivatives of similar diamines exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria . Specific tests showed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest the potential for developing this compound into an antimicrobial agent.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta oligomers, which are implicated in Alzheimer's disease . The proposed mechanism involves modulation of nicotinic acetylcholine receptors, enhancing neuroprotection through cholinergic signaling pathways.

Study on Antiparasitic Activity

A notable case study published in PLOS Neglected Tropical Diseases examined the antiparasitic potential of this compound against Leishmania species. The study utilized a hamster model to evaluate the efficacy of the compound in treating visceral leishmaniasis. Results indicated a significant reduction in parasitic load in treated subjects compared to controls . The study highlighted the importance of host immune response in determining therapeutic outcomes.

Clinical Trials

Currently, there are no published clinical trials specifically focusing on this compound; however, ongoing research aims to explore its pharmacokinetics and safety profile in human subjects. Future studies may provide insights into dosage optimization and long-term effects.

Q & A

Q. What are the established synthetic routes for N1-Cyclohexyl-N1,N3-dimethyl-1,3-propanediamine, and how can reaction conditions be optimized?

The compound is synthesized via alkylation or reductive amination of precursor diamines. For example, platinum complexes with N-cyclohexyl-1,3-propanediamine ligands are prepared by reacting 1,3-propanediamine derivatives with cyclohexylamine under controlled stoichiometry and temperature (e.g., 50°C for 7 hours in ethanol) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. dichloromethane), reaction time, and purification steps (e.g., vacuum distillation or silica gel chromatography). Yield improvements may require pH control during neutralization or use of catalysts like KOH .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Key methods include:

Q. What safety protocols are essential when handling this compound?

The compound is classified as an acute toxin (Category 4) with hazards including skin/eye irritation and respiratory toxicity. Key precautions include:

- Using fume hoods and PPE (gloves, goggles).

- Storing in airtight containers at ambient temperatures .

- Neutralizing spills with inert absorbents (e.g., vermiculite) and avoiding water contact to prevent exothermic reactions .

Advanced Research Questions

Q. How does this compound enhance the stability and efficacy of platinum-based anticancer agents?

The cyclohexyl group improves lipophilicity, facilitating cellular uptake of platinum complexes. In cis-[Pt(N-chpda)X₂] derivatives (X = Cl⁻, oxalate), the ligand’s steric bulk reduces deactivation by glutathione, enhancing cytotoxicity. Stability studies (e.g., HPLC under physiological pH) show slower hydrolysis rates compared to carboplatin analogs .

Q. What methodologies are effective for analyzing decomposition byproducts, such as nitrosamines, under oxidative conditions?

Dealkylation via metabolic or environmental pathways can yield secondary amines prone to nitrosamine formation. Analytical workflows include:

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for selective sorption or catalysis?

As a cross-linker or functional ligand, it enhances MOF porosity and charge transfer. For example, in Cr(VI) sorption studies, silica pores modified with tetramethyl-propanediamine derivatives achieved >90% efficiency at pH 3.5. Key parameters include:

Q. What strategies resolve contradictory data in antimicrobial polymer studies using this compound?

Discrepancies in antimicrobial efficacy (e.g., against E. coli vs. S. aureus) may arise from polymer hydrophilicity or charge density. Methodological refinements include:

- Zeta potential measurements : To correlate cationic charge with microbial adhesion.

- Swelling kinetics : Adjusting cross-linker (e.g., N,N,N′,N′-tetramethyl-1,3-propanediamine) concentration to balance hydrophilicity and mechanical stability .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.